(2R)-2-Heptyloxirane
CAS No.: 130466-96-5
Cat. No.: VC21168569
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 130466-96-5 |
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Molecular Formula | C9H18O |
Molecular Weight | 142.24 g/mol |
IUPAC Name | (2R)-2-heptyloxirane |
Standard InChI | InChI=1S/C9H18O/c1-2-3-4-5-6-7-9-8-10-9/h9H,2-8H2,1H3/t9-/m1/s1 |
Standard InChI Key | GXOYTMXAKFMIRK-SECBINFHSA-N |
Isomeric SMILES | CCCCCCC[C@@H]1CO1 |
SMILES | CCCCCCCC1CO1 |
Canonical SMILES | CCCCCCCC1CO1 |
Physical and Chemical Properties
Basic Physical Properties
The following table outlines the key physical and chemical parameters of (2R)-2-heptyloxirane based on available data for the racemic form:
Property | Value |
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Molecular Formula | C₉H₁₈O |
Molecular Weight | 142.239 g/mol |
Racemic CAS Number | 28114-20-7 |
Common Synonyms | (R)-1,2-epoxyheptane, (R)-heptyloxirane |
Exact Mass | 142.136 g/mol |
LogP (estimated) | 2.74570 |
PSA | 12.53000 |
Chemical Reactivity
The chemical behavior of (2R)-2-heptyloxirane is primarily dictated by its epoxide functionality. The strained three-membered ring is susceptible to nucleophilic attack, which typically occurs at the less substituted carbon with inversion of configuration. This stereochemical control makes (2R)-2-heptyloxirane valuable in stereoselective synthesis.
Key reactions include:
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Nucleophilic ring-opening reactions with various nucleophiles (alcohols, amines, thiols)
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Acid-catalyzed hydrolysis to form 1,2-diols with defined stereochemistry
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Lewis acid-mediated rearrangements
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Reactions with organometallic reagents
Synthesis and Preparation Methods
Analytical Confirmation of Stereochemistry
For confirming the stereochemical purity of (2R)-2-heptyloxirane, specialized chiral gas chromatography columns can be employed. The Rt-βDEXsm and Rt-βDEXse chiral capillary columns have demonstrated effectiveness in separating enantiomers of various compounds including epoxides . These columns would likely provide excellent separation of (2R)-2-heptyloxirane from its enantiomer, allowing for determination of enantiomeric excess.
Applications in Organic Synthesis
Building Block for Complex Molecules
As a chiral epoxide, (2R)-2-heptyloxirane serves as a versatile building block for introducing specific stereochemistry into more complex molecules. The controlled stereochemical outcome of reactions with this compound enables the synthesis of stereochemically defined products.
Potential synthetic applications include:
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Synthesis of chiral secondary alcohols through selective ring-opening
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Preparation of 1,2-amino alcohols via nucleophilic attack with nitrogen nucleophiles
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Access to functionalized hydrocarbons with defined stereochemistry
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Development of bioactive compounds requiring specific stereochemical arrangements
Analytical Methods for Characterization
Chromatographic Analysis
Gas chromatography represents an effective method for analyzing (2R)-2-heptyloxirane and determining its enantiomeric purity. Specialized chiral columns such as the Rt-βDEXsm and Rt-βDEXse have demonstrated extensive enantiomeric separation capabilities for various compounds including epoxides .
The following table outlines suitable chromatographic conditions based on related compounds:
Parameter | Recommended Conditions |
---|---|
Column Type | Rt-βDEXsm or Rt-βDEXse chiral capillary column |
Temperature Program | Initial: 40°C; Ramp: 2-5°C/min; Final: 180-200°C |
Carrier Gas | Helium or Hydrogen |
Detection | Flame Ionization Detector (FID) |
Sample Preparation | Dilution in appropriate solvent (hexane or methylene chloride) |
Spectroscopic Characterization
Standard spectroscopic methods would provide valuable structural information for (2R)-2-heptyloxirane:
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Infrared (IR) Spectroscopy: Would show characteristic epoxide bands around 1250 cm⁻¹ and in the 950-810 cm⁻¹ region
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would reveal distinctive signals for the epoxide ring protons and carbons
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Mass Spectrometry: Would confirm the molecular weight (142.136 g/mol) and provide characteristic fragmentation patterns
Comparison with Related Compounds
Structural Analogues and Homologues
The properties of (2R)-2-heptyloxirane can be contextualized by comparison with related epoxides. For instance, (2R)-2-methyloxirane (propylene oxide) represents a smaller homologue with similar stereochemistry at the 2-position .
This comparison illustrates how the longer alkyl chain in (2R)-2-heptyloxirane significantly affects physical properties, particularly lipophilicity and water solubility, compared to smaller epoxides.
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